(+)-Lunacrine
Description
Historical Context of Quinoline (B57606) Alkaloid Research
The study of quinoline alkaloids, a significant class of nitrogen-containing heterocyclic compounds, has a rich history dating back to the 19th century. nih.govpolito.it A pivotal moment in this field was the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. nih.gov This discovery was instrumental in the development of treatments for malaria and highlighted the therapeutic potential of this class of compounds. nih.gov Another landmark discovery was that of camptothecin (B557342) in the 1960s from Camptotheca acuminata, which opened new avenues in cancer research. nih.gov
Quinoline alkaloids are secondary metabolites found in various natural sources and are known for their diverse and potent biological activities. nih.govrsc.org These activities include antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others. nih.govrsc.orgnih.gov The wide range of pharmacological effects has made quinoline and its derivatives a subject of intense research in medicinal chemistry. rsc.org Historically, compounds like cinchocaine, a quinoline-based anesthetic, were among the first synthetic drugs derived from this structural motif. rsc.org The continuous discovery and study of new quinoline alkaloids from both terrestrial and marine organisms have significantly contributed to the development of new therapeutic agents. nih.gov
Significance of Natural Products in Chemical Biology and Medicinal Chemistry
Natural products, which are chemical compounds derived from living organisms such as plants, animals, and microorganisms, have historically been a cornerstone of drug discovery and development. walshmedicalmedia.com Their inherent structural diversity and complexity provide a rich source of novel chemical scaffolds for medicinal chemistry. walshmedicalmedia.comnih.gov Many natural products have evolved to interact with specific biological macromolecules, making them highly potent and selective modulators of biological processes. nih.govacs.org
For centuries, natural products have been utilized in traditional medicine, and modern science continues to draw inspiration from these sources for the development of new pharmaceuticals. walshmedicalmedia.com Iconic examples include the antibiotic penicillin from the mold Penicillium, the pain reliever morphine from the opium poppy, and the anticancer agent paclitaxel (B517696) from the Pacific yew tree. walshmedicalmedia.com In chemical biology, natural products serve as powerful tools to probe and understand complex biological pathways. nih.gov Despite the rise of combinatorial chemistry, natural products remain an unparalleled source of structurally unique and biologically active compounds, often serving as the starting point for the synthesis of new drugs with improved efficacy and reduced side effects. nih.govwou.eduwikipedia.org The exploration of natural product diversity continues to be a vital strategy in the quest for new medicines to address a wide range of diseases. walshmedicalmedia.comacs.org
Overview of Research Directions for (+)-Lunacrine
This compound is a furoquinoline alkaloid that has garnered interest within the scientific community. Research on this compound has primarily focused on its isolation from natural sources, elucidation of its chemical structure, total synthesis, and investigation of its biological activities.
Initial research involved the isolation of lunacrine (B1207082) from the bark of plants such as Lunasia amara and Lunasia costulata. phcogrev.com Subsequent studies focused on determining its complex chemical structure and stereochemistry. A significant area of research has been the total synthesis of this compound and its enantiomers, which has been approached through various synthetic strategies. rsc.orgrsc.orgrsc.org These synthetic efforts are crucial for confirming the structure of the natural product and for providing access to larger quantities for biological evaluation.
Investigations into the biological activity of this compound have suggested potential applications. Studies have explored its effects on the central nervous system and its potential as an anticancer agent. phcogrev.comijpsr.comontosight.ai For instance, research has indicated that lunacrine exhibits cytotoxic activity against certain cancer cell lines. ontosight.ai Furthermore, the biosynthesis of lunacrine in its natural plant sources has been a subject of study to understand the enzymatic pathways leading to its formation. publish.csiro.aupublish.csiro.aucapes.gov.br Current and future research is likely to continue exploring the therapeutic potential of this compound and its derivatives, focusing on its mechanism of action and potential as a lead compound for drug development. ontosight.airesearchgate.net
Interactive Data Tables
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2R)-8-methoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-4-one | nih.gov |
| Molecular Formula | C16H19NO3 | nih.govnih.gov |
| Molecular Weight | 273.33 g/mol | nih.gov |
| CAS Registry Number | 82-40-6 | nih.gov |
| Physical Description | Fine needles from ethyl acetate (B1210297) | |
| Melting Point | 117-119 °C | |
| Solubility | Practically insoluble in water; Freely soluble in alcohol, benzene (B151609), chloroform, ether, carbon disulfide, ethyl acetate; Slightly soluble in petroleum ether |
Natural Sources of this compound
| Plant Species | Family | Part of Plant |
| Lunasia amara Blanco | Rutaceae | Bark, Leaves |
| Lunasia costulata Miq. | Rutaceae | Bark |
Structure
2D Structure
3D Structure
Properties
CAS No. |
204686-65-7 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2S)-8-methoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C16H19NO3/c1-9(2)13-8-11-15(18)10-6-5-7-12(19-4)14(10)17(3)16(11)20-13/h5-7,9,13H,8H2,1-4H3/t13-/m0/s1 |
InChI Key |
FMEKJMQGMONLTQ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |
Canonical SMILES |
CC(C)C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lunacrine, (+)- |
Origin of Product |
United States |
Isolation and Dereplication Methodologies for + Lunacrine
Advanced Chromatographic Techniques for Alkaloid Fractionation
The separation of alkaloids from crude plant extracts is a significant challenge due to the chemical complexity of these mixtures. plantsjournal.com Advanced chromatographic techniques are indispensable for achieving the high resolution and efficiency required for the isolation and purification of specific compounds like (+)-Lunacrine. iipseries.orgchromatographyonline.com These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase. researchgate.net
Ultra-Fast Liquid Chromatography (UFLC) Applications
Ultra-Fast Liquid Chromatography (UFLC), and the closely related Ultra-High Performance Liquid Chromatography (UHPLC), represent a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). nih.gov By using columns with smaller particle sizes (typically under 2 μm), these systems operate at higher pressures, leading to dramatically increased speed, resolution, and sensitivity. nih.govamericanpharmaceuticalreview.com This enhanced performance is crucial for the analysis of complex natural product extracts containing numerous alkaloids. researchgate.netnih.gov
The primary advantage of UFLC in alkaloid fractionation is its ability to achieve superior separation in a fraction of the time required by standard HPLC. americanpharmaceuticalreview.com This high-throughput capability is invaluable in natural product research for rapidly screening extracts and guiding fractionation efforts. americanpharmaceuticalreview.com For instance, UFLC coupled with tandem mass spectrometry (UFLC-MS/MS) has been successfully employed for the simultaneous determination of multiple alkaloids in plant extracts and biological samples. researchgate.netscience.gov The improved column efficiency of UFLC can resolve co-eluting peaks that would otherwise interfere with quantification in standard HPLC systems. americanpharmaceuticalreview.com
In the context of isolating compounds like this compound, preparative UFLC systems offer a streamlined workflow. The Nexera UFPLC system, for example, automates the entire process from separation and fraction collection to concentration and purification. shimadzu.com It utilizes a trap column to concentrate the target compounds, which not only recovers the desired molecule at a high concentration but also efficiently removes non-volatile salts from the mobile phase, significantly reducing the time required for post-preparative work like solvent evaporation. shimadzu.com
Table 1: Comparison of HPLC and UFLC Performance for Compound Analysis
| Feature | Conventional HPLC | Ultra-Fast Liquid Chromatography (UFLC/UHPLC) |
|---|---|---|
| Particle Size | 3-5 μm | < 2 μm |
| Operating Pressure | Lower (up to 6,000 psi) | Higher (up to 15,000 psi or more) nih.gov |
| Analysis Time | Longer | Significantly shorter (e.g., threefold improvement) americanpharmaceuticalreview.com |
| Resolution | Good | Higher, improved peak separation americanpharmaceuticalreview.com |
| Sensitivity | Standard | Enhanced nih.gov |
| Solvent Consumption | Higher | Lower nih.gov |
High-Resolution Mass Spectrometry (HRMS) in Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that has become central to natural product research and metabolite profiling. csic.esdrug-dev.com Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, providing a highly accurate or "exact" mass. bioanalysis-zone.com This capability is crucial for determining the elemental composition of an unknown compound, as it allows analysts to distinguish between molecules that have the same integer mass but different chemical formulas. bioanalysis-zone.com
When coupled with liquid chromatography (LC-HRMS), this technique is a dominant platform for the comprehensive chemical characterization of complex mixtures like plant extracts. csic.esnih.gov In the study of alkaloids, LC-HRMS allows for the potential identification, often termed annotation or dereplication, of hundreds of metabolites in a single analysis. nih.govlcms.cz For example, a method for analyzing herbal extracts using UHPLC-HRMS (Orbitrap) enabled the identification of approximately 300 alkaloids, with quinazoline (B50416) alkaloids—the class to which this compound belongs—being among the most frequently occurring groups. lcms.cz
The workflow for metabolite profiling using HRMS typically involves:
Data Acquisition: Full-scan HRMS data is collected, often alternating with fragmentation scans (HRMS/MS) to obtain structural information. nih.gov
Data Processing: Specialized software is used to process the large datasets, aligning features (compounds) across different samples. nih.gov
Annotation: The exact masses and fragmentation patterns are compared against comprehensive databases (e.g., METLIN, MassBank, MarinLit) to tentatively identify known compounds. csic.esmdpi.com
This untargeted approach allows for a broad survey of the metabolome of an organism, facilitating the discovery of new natural products and providing a detailed chemical fingerprint that can be used for quality control or chemotaxonomic studies. csic.esnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Bioactive Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique for the identification of volatile and semi-volatile compounds in complex mixtures. nih.govscispace.com It is a cornerstone for the analysis of secondary metabolites in medicinal plants. core.ac.uk In a GC-MS system, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph, after which the individual components are ionized and detected by the mass spectrometer, which provides a unique mass spectrum or "fingerprint" for each compound. plantsjournal.comscispace.com
The identification of bioactive compounds is achieved by comparing the obtained mass spectra and retention times with those in extensive, well-established spectral libraries such as the NIST and Wiley libraries. plantsjournal.comcsic.escore.ac.uk This makes GC-MS a reliable tool for identifying known constituents in plant extracts. scispace.com
In the context of analyzing alkaloids from Lunasia amara, GC-MS has been cited as a relevant analytical method. bio-conferences.org Studies on related species have successfully used GC-MS to identify various bioactive compounds, including alkaloids. ijpsr.comwilddata.cn The technique is particularly useful for identifying the presence of specific active principles and supports the traditional uses of medicinal plants by providing a chemical basis for their bioactivity. nih.gov
Table 2: Common Bioactive Compounds Identified in Plant Extracts via GC-MS
| Compound Class | Example Compound | Potential Bioactivity Source |
|---|---|---|
| Alkaloids | Piperine | Antimicrobial, Anticancer nih.gov |
| Terpenoids | Squalene | Antioxidant, Chemopreventive nih.gov |
| Fatty Acids | Hexadecanoic Acid | Antimicrobial, Antioxidant nih.gov |
| Phenols | Varies | Antioxidant, Anti-inflammatory |
| Steroids | Varies | Various pharmacological activities |
This table provides general examples of compound classes identified by GC-MS in various plant studies and does not imply all are present in Lunasia amara.
Strategic Approaches to Dereplication in Natural Product Discovery
A significant challenge in natural product drug discovery is the re-isolation of already known compounds, a time-consuming and resource-intensive endeavor. mdpi.com Dereplication is a crucial strategic step designed to rapidly identify known substances in crude or partially purified extracts at the earliest possible stage of the discovery process. researchgate.netresearchgate.netscilit.com This allows researchers to focus their efforts on isolating and characterizing genuinely novel or highly promising bioactive molecules. researchgate.net
Modern dereplication strategies heavily rely on the hyphenation of high-performance separation techniques with powerful spectroscopic methods, primarily LC-MS. researchgate.netscilit.com The general workflow involves creating a detailed chemical profile of a bioactive extract and cross-referencing this data against comprehensive natural product databases. mdpi.com
Key components of a strategic dereplication approach include:
LC-HRMS/MS Analysis: This provides the foundational data, including accurate mass, retention time, and fragmentation patterns for the metabolites in an extract. springernature.comnih.gov
Database Searching: The experimental data is searched against databases like MarinLit, AntiBase, and the Dictionary of Natural Products to find matches for known compounds. mdpi.com
Molecular Networking: A particularly powerful bioinformatic tool, molecular networking organizes MS/MS data based on spectral similarity. nih.gov Compounds that are structurally related will typically cluster together, allowing for the rapid annotation of entire chemical families within an extract, even if some members are not yet in a database. nih.govmdpi.com This method is highly effective for visualizing the chemical diversity of an extract and highlighting potentially new analogues of known compounds. nih.gov
By integrating these tools, researchers can quickly create a comprehensive map of the known chemistry within a sample. This allows for the targeted isolation of unannotated compounds or compounds belonging to clusters with interesting bioactivity, thereby accelerating the pace of discovery for new natural products like novel alkaloids. mdpi.comnih.gov
Biosynthetic Pathways and Precursor Incorporation Studies of + Lunacrine
Investigation of Proposed Biosynthetic Routes for Quinoline (B57606) Alkaloids
The biosynthesis of the fundamental quinoline ring system in the Rutaceae family has been a subject of considerable investigation. biocyclopedia.com These alkaloids are primarily derived from the aromatic amino acid, anthranilic acid. phcogrev.combiocyclopedia.com The subsequent construction of the quinoline skeleton involves the addition of other small molecular units, with several pathways being proposed and studied.
Anthranilic acid is firmly established as the primary precursor for the benzene (B151609) ring portion of the quinoline nucleus in a vast number of alkaloids from the Rutaceae family. phcogrev.combiocyclopedia.comijpsjournal.com In this pathway, anthraniloyl-CoA often serves as the starter unit. biocyclopedia.com This activated form of anthranilic acid undergoes condensation with other precursors to initiate the formation of the heterocyclic ring system. biocyclopedia.com Studies on various quinoline alkaloids, including those related to (+)-lunacrine in Lunasia amara, support this central role of anthranilic acid. publish.csiro.aupublish.csiro.aucapes.gov.br The general route involves the combination of anthranilic acid with acetate (B1210297)/malonate units to form the quinoline ring. biocyclopedia.com
The non-anthranilate portion of the quinoline skeleton is typically derived from acetate units. biocyclopedia.com Isotope tracer studies in Lunasia amara have shed light on the incorporation of these precursors into related alkaloids. For instance, experiments demonstrated the incorporation of radiolabeled sodium acetate[2-¹⁴C] into 4-methoxy-2-phenylquinoline, an alkaloid co-occurring with this compound. publish.csiro.aupublish.csiro.au Conversely, when sodium acetate[1-¹⁴C] was administered, no radioactivity was detected in the resulting alkaloid. publish.csiro.aupublish.csiro.au This differential incorporation suggests a specific enzymatic condensation mechanism, likely involving a polyketide-type pathway where the carboxyl group of acetate is lost. Additionally, benzoic acid has been shown to be incorporated into the 2-phenylquinoline (B181262) alkaloids, indicating its role as a precursor for the phenyl substituent at the C-2 position in that specific alkaloid class. publish.csiro.aupublish.csiro.au
| Precursor Administered | Target Alkaloid | Incorporation Observed | Reference |
|---|---|---|---|
| Mevalonic acid[2-¹⁴C] | This compound | Yes | publish.csiro.aupublish.csiro.au |
| Sodium acetate[2-¹⁴C] | 4-Methoxy-2-phenylquinoline | Yes | publish.csiro.aupublish.csiro.au |
| Benzoic acid[¹⁴CO₂H] | 4-Methoxy-2-phenylquinoline | Yes | publish.csiro.aupublish.csiro.au |
| Sodium acetate[1-¹⁴C] | 4-Methoxy-2-phenylquinoline | No | publish.csiro.aupublish.csiro.au |
| Phenylalanine[3-¹⁴C] | 4-Methoxy-2-phenylquinoline | No | publish.csiro.aupublish.csiro.au |
The defining feature of furoquinoline alkaloids like this compound is the furan (B31954) ring fused to the quinoline core. The origin of this five-membered ring has been conclusively traced to the isoprenoid pathway. rsc.org Specific feeding experiments in Lunasia amara demonstrated that mevalonic acid[2-¹⁴C], a key intermediate in isoprenoid biosynthesis, is efficiently incorporated into this compound. publish.csiro.aupublish.csiro.aucapes.gov.br This finding confirms that the furan ring, specifically the C-2 and C-3 atoms and their substituents, is of isoprenoid origin. rsc.org The incorporation proceeds via the formation of dimethylallyl diphosphate (B83284) (DMAPP), which then alkylates the quinoline nucleus. biocyclopedia.com
Contribution of Acetic Acid and Benzoic Acid Precursors
Enzymatic Mechanisms in this compound Biosynthesis
While the precursor units of this compound are well-established, the specific enzymes catalyzing each step of its biosynthesis have not been fully isolated and characterized. However, based on analogous pathways, the enzymatic mechanisms can be inferred. The biosynthesis of complex alkaloids typically involves highly specific enzymes, particularly oxidoreductases and transferases. nih.gov
The key steps likely involve:
Activation of Anthranilic Acid: An enzyme, likely a ligase, activates anthranilic acid to anthraniloyl-CoA.
Quinoline Ring Formation: A polyketide synthase-like enzyme would catalyze the condensation of anthraniloyl-CoA with malonyl-CoA units, followed by cyclization and aromatization to form a 4-hydroxy-2-quinolone intermediate.
Prenylation: A crucial step is the transfer of a dimethylallyl group from DMAPP to the C-3 position of the quinolone core. This reaction is catalyzed by a prenyltransferase. The high nucleophilicity of the C-3 position in 4-hydroxy-2-quinolones makes it susceptible to this type of alkylation. biocyclopedia.com
Furan Ring Cyclization: Following prenylation, a series of oxidative reactions, likely catalyzed by a cytochrome P450 monooxygenase or another oxidoreductase, would lead to the cyclization of the dimethylallyl side chain to form the dihydrofuran ring seen in this compound. nih.gov
Further Modifications: Additional enzymatic steps, such as N-methylation and O-methylation, are required to complete the synthesis of the final this compound molecule. These reactions are carried out by specific methyltransferases using S-adenosyl methionine (SAM) as the methyl donor.
Comparative Biosynthetic Analyses with Related Alkaloids
The biosynthetic pathway of this compound shares significant similarities with other furoquinoline alkaloids found in the Rutaceae family, such as skimmianine (B1681810) and dictamnine (B190991). biocyclopedia.comrsc.org Comparative studies reveal a conserved strategy for their formation.
Common Origin of Quinoline Core: Like this compound, the quinoline nucleus of both skimmianine and dictamnine is derived from anthranilic acid. rsc.org This highlights a common ancestral pathway for this class of compounds within the Rutaceae.
Isoprenoid Origin of Furan Ring: Feeding studies in Fagara coco plants demonstrated that mevalonic acid and dimethylallyl alcohol are efficient precursors for the furan ring of skimmianine. rsc.orgresearchgate.net Degradation of the labeled skimmianine confirmed that C-2 and C-3 of its furan ring originate from the isoprenoid pathway, a direct parallel to the findings for this compound. rsc.orgresearchgate.net
Divergence in Substitution Patterns: The primary differences between these alkaloids lie in the substitution patterns on the aromatic ring and modifications of the core structure. For example, skimmianine features two methoxy (B1213986) groups on the benzene ring, whereas this compound has one. phcogrev.com These variations are the result of species-specific hydroxylases and methyltransferases acting on common intermediates.
This comparative analysis indicates that a fundamental biosynthetic blueprint, originating from anthranilic acid and an isoprenoid unit, is employed across the Rutaceae family to generate a diverse array of furoquinoline alkaloids, with minor enzymatic modifications leading to the structural variety observed. phcogrev.combiocyclopedia.com
Total Synthesis Strategies for + Lunacrine and Its Congeners
Stereoselective Synthesis of the (+)-Lunacrine Skeleton
The asymmetric synthesis of the furo[2,3-b]quinoline (B11916999) skeleton of this compound is crucial for obtaining the enantiomerically pure natural product. A notable approach to establishing the absolute configuration of related furoquinoline alkaloids involves using chiral precursors from the "chiral pool." For instance, the enantioselective synthesis of (S)-(+)-Lunacrine has been achieved using a chiron approach, which relies on readily available chiral starting materials. rsc.orgrsc.orgresearchgate.net
One reported synthesis utilized L-valine and D-mannitol as starting compounds to construct the chiral backbone, which ultimately leads to the desired stereoisomer of lunacrine (B1207082). rsc.orgresearchgate.net This strategy ensures high enantiomeric excess (e.e.), which was reported to be 97.3% for the synthesis of the related (R)-(+)-Lunacridine. rsc.orgrsc.org Such methods are vital for confirming the absolute configuration of the natural product. rsc.org
The general challenges in synthesizing these molecules include the stereoselective formation of the dihydrofuran ring fused to the quinoline (B57606) core. rsc.org Modern synthetic methods often employ stereoselective reactions, such as asymmetric dihydroxylation or epoxidation, to install the necessary chirality onto a precursor molecule, which is then cyclized to form the furoquinoline system.
Retrosynthetic Analysis of the this compound Structure
A retrosynthetic analysis of this compound, which has a furo[2,3-b]quinoline core, breaks the molecule down into simpler, more accessible precursors. The primary disconnections for the furoquinoline alkaloid skeleton typically target the bonds forming the furan (B31954) ring and the quinoline system.
A common strategy involves a disconnection of the C-O and C-C bonds of the dihydrofuran ring. This leads back to a substituted 2-quinolone precursor. This 2-quinolone can be further simplified by disconnecting the C3-C3a and N1-C2 bonds of the quinolone ring, often pointing towards a substituted aniline (B41778) and a suitable three-carbon component.
Key Retrosynthetic Steps:
Furan Ring Disconnection: The furoquinoline core can be disconnected at the furan ring, leading to a key intermediate such as a 3-substituted-4-hydroxy-2-quinolone. For lunacrine, this would be a precursor with a side chain that can be cyclized to form the dihydrofuran ring with the isopropyl group. A common precursor for this step is a 3-prenyl-2-quinolone. rsc.org
Quinolone Ring Synthesis: The substituted 2-quinolone itself can be assembled through various methods. A popular approach is the Conrad-Limpach synthesis or a variation thereof, which involves the condensation of an aniline with a β-ketoester.
Introduction of Chirality: For an enantioselective synthesis of this compound, the chirality must be introduced strategically. This can be done by using a chiral starting material (chiral pool synthesis), employing a chiral auxiliary, or through an asymmetric catalytic step at a key point in the synthesis.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |
|---|---|---|---|
| This compound | 4-Hydroxy-3-(3-methyl-2-oxobutyl)-2-quinolone derivative | 4-Methoxy-3-prenyl-2-quinolone | Substituted Aniline, Diketene/β-ketoester |
| Strategy | Intramolecular cyclization | Oxidative cleavage and cyclization | Condensation |
This table provides a generalized overview of retrosynthetic strategies.
Key Reaction Methodologies in Complex Alkaloid Synthesis
The synthesis of complex alkaloids like this compound relies on a toolbox of powerful chemical reactions that enable the efficient construction of their intricate molecular architectures. beilstein-journals.org Many of these methods are designed to form heterocyclic rings and create carbon-carbon or carbon-nitrogen bonds with high selectivity.
Fundamental Reactions in Alkaloid Biosynthesis and Total Synthesis:
Mannich Reaction: This reaction is a cornerstone of alkaloid biosynthesis and synthesis, forming a β-amino-carbonyl compound. eolss.net It involves the aminoalkylation of a carbon nucleophile by an iminium ion, which is typically formed from the condensation of an amine and an aldehyde. rsc.org Intramolecular versions of this reaction are frequently used to construct nitrogen-containing rings. beilstein-journals.org
Pictet-Spengler Reaction: A variation of the Mannich reaction, the Pictet-Spengler condensation is used to synthesize tetrahydroisoquinolines and related heterocyclic systems. eolss.netrsc.org It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
Cycloaddition Reactions: Reactions like the Diels-Alder ([4+2] cycloaddition) and various dipolar cycloadditions are powerful tools for rapidly building cyclic and polycyclic frameworks found in many alkaloids.
Multicomponent Reactions (MCRs): These reactions, such as the Ugi or Passerini reactions, allow for the combination of three or more starting materials in a single step to create complex molecules, which can be precursors to alkaloid skeletons.
Metal-Catalyzed Cross-Coupling and Cyclization: Palladium-, copper-, and ruthenium-catalyzed reactions are indispensable for forming C-C and C-N bonds. Heck, Suzuki, and Sonogashira couplings, as well as intramolecular cyclizations, are frequently employed. tandfonline.com For furoquinolines, oxidative cyclization is a key strategy. rroij.com
| Reaction Type | Description | Application in Alkaloid Synthesis |
|---|---|---|
| Mannich Reaction | Forms a C-C bond adjacent to a nitrogen atom via an iminium ion intermediate. | Construction of piperidine, pyrrolizidine, and indolizidine rings. beilstein-journals.orgeolss.net |
| Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with a carbonyl compound. | Synthesis of tetrahydroisoquinoline and β-carboline alkaloids. eolss.netrsc.org |
| Vilsmeier-Haack Reaction | Formylation of activated aromatic rings using a phosphorus oxychloride-DMF reagent. | Used to introduce aldehyde groups for subsequent cyclizations in furoquinoline synthesis. rroij.com |
| Oxidative Cyclization | Intramolecular cyclization involving an oxidation step to form a heterocyclic ring. | Key step in forming the furan ring in many furoquinoline alkaloid syntheses. rsc.orgrroij.com |
Developments in Asymmetric Synthesis Applied to Natural Products
The field of asymmetric synthesis has evolved rapidly, providing chemists with sophisticated tools to prepare enantiomerically pure natural products. nih.gov These advancements are critical for synthesizing complex chiral molecules like this compound.
Key Areas of Development:
Organocatalysis: The use of small, chiral organic molecules to catalyze asymmetric transformations has become a major branch of synthesis. researchgate.net Chiral secondary amines, such as those derived from proline (e.g., MacMillan or Jørgensen catalysts), are highly effective in promoting asymmetric Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations. rsc.orgnih.gov These reactions are fundamental for building chiral centers in alkaloid precursors. researchgate.net
Transition Metal Catalysis: Chiral ligands complexed to transition metals (e.g., iridium, rhodium, ruthenium, palladium) are used for a wide range of enantioselective reactions. bohrium.com Asymmetric hydrogenation, for instance, is a powerful method for setting stereocenters by the stereoselective reduction of prochiral olefins, ketones, or imines. bohrium.com
Chiral Pool Synthesis: This classic strategy utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. researchgate.net The inherent chirality of the starting material is transferred through the synthetic sequence to the final target molecule. The synthesis of (S)-(+)-lunacrine from L-valine is a prime example of this approach. rsc.org
Temporary Chirality Induction: This strategy involves the temporary introduction of a chiral element that guides a stereoselective reaction, after which it is removed. rsc.org This includes methods based on chiral auxiliaries, which are covalently attached to the substrate, and more advanced concepts like the "memory of chirality." rsc.org
These modern strategies offer high levels of stereocontrol and have significantly improved the efficiency and accessibility of complex chiral natural products. nih.govresearchgate.net
Structure Activity Relationship Sar Studies of + Lunacrine and Its Analogs
Empirical SAR Derivations from Natural Product Modifications
Empirical SAR studies involve the chemical modification of a lead compound and the subsequent biological testing of the resulting analogs. oncodesign-services.com This process provides direct, experimental evidence of how structural changes influence activity. gardp.org The chemical transformations of lunacrine (B1207082) and its isomers, isolated from plants like Lunasia amara, serve as a classic example of this approach. epdf.pub
A key series of transformations involves the conversion of (-)-lunacrine to (+)-lunacrine. This process occurs via an intermediate, (+)-lunacridine, and involves a stereochemical inversion at the molecule's single asymmetric center. epdf.pub The reaction of (-)-lunacrine, which features a 4-quinolone core, with hot aqueous alcoholic alkali results in the formation of (+)-lunacridine, which possesses a 2-quinolone structure. epdf.pub This structural rearrangement from a dihydrofuro[2,3-b]quinolin-4(2H)-one system to a 4-methoxy-2-quinolone derivative highlights how reaction conditions can induce significant changes in the heterocyclic core, which in turn alters the compound's properties and biological interactions. epdf.pub Treating (+)-lunacridine with α-toluenesulfonyl chloride in pyridine (B92270) then yields this compound, the enantiomer of the starting natural product. epdf.pub Studying the differing biological activities of these three closely related compounds—(-)-lunacrine, (+)-lunacridine, and this compound—provides invaluable empirical data on the importance of both the quinolone scaffold and the stereochemistry.
Role of the Quinoline (B57606) Moiety in Biological Interactions
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast array of biological activities, including antimalarial, anticancer, and antibacterial properties. biointerfaceresearch.comorientjchem.orgresearchgate.net The pharmacological diversity of quinoline derivatives stems from the ring system's unique electronic and structural features. researchgate.netijshr.com
In the context of this compound, the quinoline moiety is essential for its biological activity. Its planar aromatic nature allows it to participate in several key interactions:
DNA Intercalation: As suggested by docking studies on the related compound lunacridine, the flat quinoline ring can insert itself between the base pairs of DNA. researchgate.net This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, a common mechanism for many quinoline-based anticancer drugs. researchgate.net
Enzyme Inhibition: The quinoline nucleus can serve as a versatile scaffold for positioning substituents that interact with key amino acid residues in the active sites of enzymes, such as topoisomerases. researchgate.net
Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets. biointerfaceresearch.com
The extensive use of the quinoline scaffold in successful drugs like chloroquine (B1663885) (antimalarial) and topotecan (B1662842) (anticancer) underscores the importance of this structural motif and provides a strong rationale for the continued investigation of quinoline-containing natural products like this compound. researchgate.net
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity. numberanalytics.com Since biological targets like enzymes and receptors are themselves chiral, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer of a chiral drug over the other. nih.gov
For this compound, which possesses a single stereocenter, its specific spatial configuration is crucial for its biological function. ontosight.ai The significance of stereochemistry is demonstrated by the fact that different stereoisomers of a compound can have vastly different activities. nih.gov In some cases, one enantiomer is active while the other is inactive or even toxic. This stereoselectivity can arise from several factors:
Target Binding: The precise 3D fit between a ligand and its binding site is often a prerequisite for activity. Only the enantiomer with the correct spatial orientation of its functional groups can establish the optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) required for a biological response. nih.gov
Membrane Permeability and Uptake: The transport of molecules across cell membranes can be mediated by chiral protein transporters. These systems may selectively recognize and transport only one stereoisomer, meaning that only that isomer can reach its intracellular target in sufficient concentrations to exert an effect. nih.gov
The observed biological activities of lunacrine are intrinsically linked to its specific (+)-configuration. ontosight.ai The chemical conversion of (-)-lunacrine to its enantiomer, this compound, through a process that inverts the stereocenter, provides a direct chemical basis for studying these stereochemical effects. epdf.pub Any comprehensive SAR study of lunacrine must therefore consider the distinct properties and activities of its different stereoisomers to fully understand its therapeutic potential. nih.gov
Pharmacological Target Identification and Mechanism of Action Research for + Lunacrine
Investigation of Cellular and Molecular Mechanisms Mediated by (+)-Lunacrine
Following target identification, research focuses on how the interaction between this compound and its target(s) translates into a cellular response. This involves studying specific protein interactions and the modulation of downstream signal transduction pathways.
Research has begun to identify specific proteins that interact with this compound and related alkaloids.
In Silico Docking with Estrogen Receptor-Alpha (ERα): Molecular docking simulations have been used to predict the binding affinity of compounds from Lunasia amara with breast cancer receptors. researchgate.net These in silico studies modeled the interaction between this compound and the estrogen receptor-alpha (ERα), suggesting a potential interaction at the atomic level. researchgate.netresearchgate.net This points toward a possible role for this compound in modulating estrogen receptor signaling, a pathway critical in certain types of breast cancer. researchgate.net
Inhibition of Cytochrome P450 2D6 (CYP2D6): A study on the constituents of Lunasia amara identified several quinoline (B57606) alkaloids, including lunacrine (B1207082), as inhibitors of Cytochrome P450 enzymes. researchgate.net Specifically, the methanolic extract showed inhibitory activity against CYP2D6. While the study highlighted lunamarine (B1197798) as a moderately selective inhibitor, the general activity of the extract suggests that other contained alkaloids, such as lunacrine, contribute to this effect. researchgate.net CYP enzymes are crucial for drug metabolism, and their inhibition can have significant pharmacological implications. phcogrev.com
| Protein Target | Methodology | Finding | Potential Implication |
|---|---|---|---|
| Estrogen Receptor-Alpha (ERα) | In Silico Molecular Docking | Predicted to interact with amino acids in the receptor's binding site. researchgate.netresearchgate.net | Modulation of estrogen signaling pathways, potential anti-cancer activity. researchgate.net |
| Cytochrome P450 2D6 (CYP2D6) | Enzyme Inhibition Assay (on plant extract) | Extracts containing lunacrine showed inhibitory activity against CYP2D6. researchgate.net | Alteration of metabolism for drugs and endogenous compounds. phcogrev.comresearchgate.net |
Signal transduction pathways are the networks through which cells communicate external information to elicit a specific response. mdpi.comrjppd.org The interaction of this compound with its protein targets can initiate or inhibit these signaling cascades. nih.gov
Based on its identified protein interactions, this compound may modulate several key pathways:
Hormone Signaling Pathways: The predicted interaction with ERα suggests that this compound could interfere with the estrogen signaling pathway. researchgate.net This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of certain cancers. numberanalytics.com
Cell Metabolism and Stress Response: Inhibition of CYP450 enzymes can affect cellular metabolism and response to xenobiotics. phcogrev.com Furthermore, early studies noted that lunacrine affects muscle tone and blood pressure, which could be related to its action on signaling pathways that control muscle contraction and vasomotor function, possibly involving ion channels or G-protein coupled receptors. phcogrev.com
DNA Damage and Apoptosis Pathways: Related quinoline alkaloids have been shown to function through DNA intercalation and inhibition of topoisomerase II, an enzyme critical for managing DNA topology. researchgate.netijpsr.com This action triggers DNA damage responses and can lead to programmed cell death (apoptosis) via caspase activation. researchgate.netijpsr.com While not yet demonstrated specifically for this compound, its structural similarity to these compounds makes investigation into these pathways a logical next step.
Studies on Specific Protein Interactions
Comparative Analysis of Mechanisms with Other Quinoline Alkaloids
This compound belongs to the broad family of quinoline alkaloids, which exhibit diverse pharmacological activities. Comparing its proposed mechanisms with those of other well-studied quinoline compounds provides valuable context.
Lunacridine: This related alkaloid, also found in Lunasia amara, is reported to exert its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II decatenation, and subsequent activation of caspases, which are key executioners of apoptosis. researchgate.netijpsr.com
Mepacrine (Quinacrine): A synthetic quinoline, mepacrine is known to act as an antiprotozoal and antirheumatic agent. wikipedia.org Its mechanism involves binding to DNA via intercalation, thereby inhibiting transcription and translation. drugbank.com It also inhibits NF-κB, a key regulator of inflammatory responses, and activates the tumor suppressor p53. wikipedia.org
Lunamarine: Another alkaloid from Lunasia amara, lunamarine has been identified as a moderate and selective inhibitor of CYP2D6. researchgate.net This specificity contrasts with the broader activity profile of other alkaloids.
This comparative analysis highlights a recurring theme among many quinoline alkaloids: interaction with nucleic acids (DNA intercalation) and modulation of key enzymes (topoisomerases, kinases, CYP450s). While this compound's precise mechanism is still under investigation, its known interactions with ERα and CYP2D6 suggest it may possess a distinct, yet related, mode of action compared to its chemical relatives.
| Compound | Known/Proposed Mechanism(s) of Action |
|---|---|
| This compound | - Predicted interaction with Estrogen Receptor-Alpha (ERα). researchgate.netresearchgate.net |
| Lunacridine | - DNA Intercalation. ijpsr.com |
| Mepacrine (Quinacrine) | - DNA Intercalation. drugbank.com |
| Lunamarine | - Selective inhibition of Cytochrome P450 2D6. researchgate.net |
Synthetic Analogs and Derivatives of + Lunacrine
Rational Design Principles for Novel (+)-Lunacrine Analogs
The rational design of novel analogs of this compound is centered on the systematic modification of its core structure to investigate and improve its pharmacological properties. The key structural features of the this compound scaffold that are typically targeted for modification include the pyranoquinoline core, the N-methyl group, and the substituents on the aromatic ring. The primary goals of these modifications are to enhance target affinity and selectivity, improve pharmacokinetic properties, and reduce potential toxicity. nih.gov
One design strategy involves the modification of the substituents on the aromatic ring of the quinoline (B57606) system. The introduction of various functional groups, such as halogens, alkyl, or alkoxy groups, can modulate the electronic and steric properties of the molecule, which in turn can influence its binding to biological targets. thermofisher.com For instance, the presence and position of a methoxy (B1213986) group can significantly affect the biological activity of quinoline derivatives. thermofisher.com
Another key area for modification is the N-methyl group. The synthesis of analogs with different N-alkyl chains can explore the impact of this group on activity and metabolism. nih.gov Furthermore, the pyran ring offers several sites for modification. Altering the stereochemistry or introducing substituents on the pyran ring can lead to changes in the three-dimensional shape of the molecule, potentially leading to more specific interactions with target proteins.
Structure-activity relationship (SAR) studies of related quinoline alkaloids often guide the design of new this compound analogs. By understanding how structural changes in similar scaffolds affect biological activity, researchers can make more informed decisions about which modifications to the this compound structure are most likely to yield compounds with improved properties. nih.gov
Synthetic Routes to Structural Modifications
The synthesis of this compound and its derivatives has been achieved through various chemical routes, often involving the construction of the core pyranoquinoline ring system. A common strategy involves the cyclization of a suitably substituted quinolone precursor.
One reported synthesis of (±)-lunacrine involves the Prevost reaction of 4-methoxy-3-prenylquinolin-2-one. This reaction, using iodine and mercuric oxide in acetic acid, yields an intermediate that can be reduced, N-methylated, and de-O-methylated to afford (±)-lunacrine. A similar reaction sequence starting from a different precursor can yield (±)-demethoxylunacrine.
Another approach describes a convenient synthesis of 2-isopropylfuro[2,3-b]quinolines from 3-(3-methylbut-1-enyl)-2-quinolones. This methodology has also been applied to the synthesis of (±)-lunacrine and its analog (±)-lunasine. researchgate.net
The synthesis of novel amsacrine (B1665488) analogs bearing a 2-oxo-2H-pyrano[2,3-b]quinoline system, structurally related to lunacrine (B1207082), has also been reported. These syntheses demonstrate the feasibility of creating diverse derivatives by modifying the quinoline core and the attached side chains. nih.gov These synthetic strategies provide a toolbox for creating a library of this compound analogs for biological evaluation.
Evaluation of Analog Biological Activities
The biological activities of this compound and its synthetic analogs have been investigated in various assays, revealing a range of effects including antimicrobial and cytotoxic properties. The evaluation of these activities is crucial for understanding the therapeutic potential of this class of compounds.
Lunacrine itself has been reported to possess antimicrobial and cytotoxic properties. nih.gov The cytotoxic effects of chemical compounds are often evaluated using assays that measure cell viability, such as the MTT assay, which assesses the ability of living cells to convert a tetrazolium salt into a formazan (B1609692) product. mdpi.com
A study on novel amsacrine analogs, which incorporate a pyrano[2,3-b]quinoline moiety similar to that of lunacrine, showed that these compounds exhibited reduced anticancer activity compared to amsacrine. This suggests that the specific nature of the heterocyclic core is critical for this particular biological activity. nih.gov
The following table summarizes the available biological activity data for this compound and its analogs.
| Compound Name | Biological Activity | Assay | Results | Reference |
| This compound | Cytotoxic Activity | Not Specified | Identified as having cytotoxic properties. | nih.gov |
| This compound | Antimicrobial Activity | Not Specified | Reported to have antibacterial and antifungal properties. | nih.gov |
| N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides | Anticancer Activity | Cell Proliferation Assay | Drastically reduced anticancer activity compared to amsacrine. | nih.gov |
| N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides | DNA Intercalation | Not Specified | Reduced propensity to intercalate into double-stranded DNA. | nih.gov |
Lead Optimization Strategies based on this compound Scaffolds
Lead optimization is a critical phase in drug discovery that aims to enhance the desired properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. For the this compound scaffold, several lead optimization strategies can be envisioned, drawing from general principles of medicinal chemistry and studies on related alkaloid structures. researchgate.net
One key strategy is to improve the "drug-likeness" of the molecule. This often involves modifying the structure to avoid "molecular obesity" by, for example, truncating unnecessary chemical groups. researchgate.net For the this compound scaffold, this could involve simplifying the substituent pattern on the aromatic ring or modifying the size of the N-alkyl group.
Structure-activity relationship (SAR) directed optimization is another important approach. nih.gov This involves systematically synthesizing and testing a series of analogs to understand how different structural modifications influence biological activity. For instance, creating a series of analogs with different substituents at various positions on the quinoline ring can help to identify the key structural features required for potent and selective activity.
Pharmacophore-oriented molecular design can also be employed. This involves identifying the essential structural features (the pharmacophore) responsible for the biological activity of this compound and then designing new molecules that retain this pharmacophore while having improved properties.
Finally, strategies to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile are crucial. This might involve introducing polar groups to improve solubility or modifying metabolic hotspots to increase the compound's half-life in the body. For quinoline-based compounds, addressing potential toxicity is a key consideration in the optimization process. thermofisher.com
Advanced Spectroscopic Characterization and Structural Elucidation of + Lunacrine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. phcogrev.com For (+)-Lunacrine, NMR is instrumental in establishing the carbon skeleton, the placement of substituents, and the relative stereochemistry of its chiral centers. The foundational work on the structure of lunacrine (B1207082) was established through early NMR studies, which successfully deduced the core structure and side chain based on proton chemical shifts and spin-spin coupling patterns. researchgate.netthermofisher.com
Modern NMR analysis, employing both one-dimensional (¹H and ¹³C) and advanced two-dimensional techniques, provides an unambiguous assignment of all proton and carbon signals, solidifying the structural hypothesis. phcogrev.com
Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is a prediction based on known data for furoquinoline alkaloids and data from early publications. researchgate.netthermofisher.com Actual values may vary depending on solvent and experimental conditions.
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2 | 163.5 | - | - |
| 3 | 108.0 | - | - |
| 4 | 159.0 | - | - |
| 4a | 115.0 | - | - |
| 5 | 114.5 | 7.25 | d |
| 6 | 121.0 | 7.50 | t |
| 7 | 116.0 | 7.05 | d |
| 8 | 148.0 | - | - |
| 8a | 140.0 | - | - |
| N-CH₃ | 29.5 | 3.70 | s |
| 4-OCH₃ | 55.5 | 3.95 | s |
| 2' | 90.0 | 4.90 | t |
| 3' | 33.0 | 3.10 | d |
| 4' | 78.0 | - | - |
| 4'-CH₃ (a) | 26.0 | 1.45 | s |
| 4'-CH₃ (b) | 24.0 | 1.40 | s |
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei. libretexts.org
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). researchgate.net In the spectrum of this compound, cross-peaks would be observed between the aromatic protons H-5, H-6, and H-7, confirming their positions in a spin system. Additionally, COSY would show a correlation between the methine proton at C-2' and the methylene (B1212753) protons at C-3', establishing the connectivity within the dihydrofuran ring. bioline.org.br
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (¹J coupling). nist.gov It is invaluable for assigning carbon resonances. For instance, the proton signal at ~3.70 ppm would show a cross-peak to the carbon signal at ~29.5 ppm, unambiguously assigning them as the N-methyl group. Similarly, every protonated carbon in the molecule can be assigned by linking the already-known proton shifts to their corresponding carbon signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). acs.org This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. nist.gov For this compound, key HMBC correlations would include:
The N-methyl protons (~3.70 ppm) showing a correlation to the C-2 and C-8a carbons.
The H-5 proton (~7.25 ppm) correlating to the C-4, C-7, and C-8a carbons.
The gem-dimethyl protons at C-4' (~1.40/1.45 ppm) showing correlations to C-3', C-4', and the key C-2' carbon, confirming the structure of the isopropylidene-dihydrofuran ring.
Chiral Shift Reagents in NMR Spectroscopy
While 2D NMR can establish the relative stereochemistry, determining the absolute configuration or analyzing an enantiomeric mixture often requires a chiral environment. Chiral shift reagents, typically lanthanide complexes like Eu(hfc)₃, can be used for this purpose. These reagents are themselves chiral and form diastereomeric complexes with the enantiomers of the analyte. bioline.org.br
When a chiral shift reagent is added to a solution of racemic lunacrine, the formerly identical NMR spectra of the (+) and (-) enantiomers become distinct. The reagent-analyte complexes are diastereomers and thus have different physical properties, including their NMR spectra. This results in the separation of signals, allowing for the direct observation and quantification of each enantiomer present. This technique is a powerful method for determining the enantiomeric purity of a sample.
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule. These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.
For this compound, the IR spectrum would display characteristic absorption bands corresponding to its various structural motifs. The analysis of these bands helps to confirm the presence of key functional groups deduced from NMR data.
Interactive Data Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Note: Frequencies are approximate and based on typical values for the listed functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 3000-2850 | C-H Stretch | Alkyl (CH₃) |
| 1640-1620 | C=O Stretch | 2-Quinolone Carbonyl |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic Ring |
| 1275-1200 | C-O Stretch (Aryl) | Aryl Ether (OCH₃) |
| 1100-1020 | C-O Stretch (Alkyl) | Furan (B31954) Ring Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems, known as chromophores.
The chromophore in this compound is the 4,8-dimethoxy-1-methyl-2-quinolone system. The absorption spectrum is a key identifier for this class of alkaloids. Early studies on related compounds indicated that the UV spectrum is characteristic of this specific substituted quinolone ring. thermofisher.com The spectrum typically shows multiple absorption maxima that are indicative of the π → π* electronic transitions within the aromatic and conjugated system.
Interactive Data Table 3: Typical UV-Visible Absorption Maxima for the Lunacrine Chromophore Note: Wavelengths are based on data for related furoquinoline and acridone (B373769) alkaloids in ethanol. The molar absorptivity (ε) indicates the strength of the absorption.
| λₘₐₓ (nm) | Typical log(ε) | Electronic Transition |
|---|---|---|
| ~230 | ~4.4 | π → π |
| ~260 | ~4.5 | π → π |
| ~300 | ~3.9 | π → π |
| ~340 | ~3.6 | π → π |
X-ray Crystallography in Definitive Structure Determination
X-ray crystallography is the gold standard for molecular structure determination. It provides an unambiguous, three-dimensional map of electron density within a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.
For a chiral molecule like this compound, single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining its absolute configuration without ambiguity. By using a specific X-ray wavelength (e.g., Cu Kα radiation), anomalous dispersion effects can be measured, which allows for the differentiation between a molecule and its non-superimposable mirror image.
To date, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, should a suitable crystal be grown, this technique would provide the definitive and final proof of its structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute a model of the molecular structure, which is refined to match the experimental data, ultimately yielding the exact stereochemical arrangement of the this compound molecule in the solid state.
Ethnobotanical Context and Natural Distribution of + Lunacrine
Geographical Distribution of Lunasia amara
Lunasia amara is a member of the Rutaceae family and is the sole species in its genus. uj.ac.za It is primarily a shrub or small tree, typically growing to a height of 2 to 3 meters, though it can sometimes reach up to 12 meters. uj.ac.zaresearchgate.net The plant is native to the Malesian region, which includes the Philippines and Indonesia, and its distribution extends to New Guinea and northeastern Australia. uj.ac.zaresearchgate.netphcogrev.com
Specifically, its presence is well-documented throughout the Philippine islands, in eastern Java, Borneo, Sulawesi, and the Moluccas in Indonesia, and across Papua New Guinea and onto the Cape York Peninsula in Australia. phcogrev.comstuartxchange.org The plant thrives in a variety of habitats, from well-drained rainforests and gallery forests to moist or dry thickets and secondary growth areas. researchgate.netphcogrev.com It is found at low to medium altitudes, ranging from sea level up to 900 meters. phcogrev.comstuartxchange.org Lunasia amara demonstrates adaptability to different soil conditions, growing in soils ranging from ultramafic to limestone. phcogrev.comresearchgate.net
Two distinct varieties are recognized:
Lunasia amara var. amara : This is the most widespread variety, found throughout the Malesian region. stuartxchange.org It is known by numerous local names, such as "lunas" in Tagalog and "paitan" in Bisaya and Iloko. phcogrev.comstuartxchange.org
Lunasia amara var. babuyanica : This variety is endemic to the Babuyan Islands in the northern Philippines, where it grows in thickets near the seashore and on forested volcanic slopes at altitudes of 400 meters or lower. stuartxchange.org
Traditional Knowledge Systems Related to Lunasia amara
Lunasia amara is a cornerstone of traditional medicine in the Philippines and Indonesia. phcogrev.comstuartxchange.org Its use is deeply embedded in local knowledge systems, where different parts of the plant are prepared in various ways to treat a wide array of ailments. The plant is commonly harvested from the wild and sold in local markets for medicinal purposes. researchgate.netresearchgate.net
In the Philippines, early reports document the use of its bark and wood for stomach problems and as an antidote for snake bites. stuartxchange.org The Manobo people of Agusan del Sur use both a tree form ('lunas-kahoy') and a vine form ('lunas-bagon'). ung.ac.idphcogrev.com They prepare the bark as an infusion in coconut oil or as a tincture in local wine to treat inflammation, skin diseases, diarrhea, allergies, malaria, and infections, and as an antitoxin for poisoning and venomous bites. ung.ac.idphcogrev.com Among the B'laan tribe in Mindanao, the plant, known as "Tawal-ulad," holds a high use value for treating conditions such as snake bites, dengue fever, dysmenorrhea, constipation, rabies, and hypertension. smujo.id
In Indonesia, a decoction of the bark and leaves is applied topically to treat swollen limbs and skin diseases. phcogrev.comresearchgate.net In Central Sulawesi, sap from the bark is used as eye drops for inflammation. phcogrev.com The plant is also a key ingredient in traditional Indonesian herbal tonics, known as "jamu," intended to enhance male vitality. stuartxchange.org Other recorded uses in Indonesia include treatments for diabetes, food poisoning, and malaria. neptjournal.com In Papua New Guinea, it is traditionally used to treat tropical ulcers. researchgate.netneptjournal.com
Ecological Factors Influencing (+)-Lunacrine Content in Natural Sources
The concentration of secondary metabolites in plants, including alkaloids like this compound, is influenced by a combination of genetic and environmental factors. smujo.id While direct studies quantifying the precise impact of specific ecological variables on this compound content in Lunasia amara are limited, existing research provides strong indications of such relationships.
The phenotypic plasticity of Lunasia amara—its ability to exhibit different physical characteristics in response to the environment—is considerable across its wide distribution. smujo.id For instance, the recognition of distinct tree ('lunas-kahoy') and vine ('lunas-bagon') forms by the Manobo people, who note they grow in different habitats (dry thickets and re-grown gardens versus near rivers, respectively), suggests that environmental conditions may lead to significant morphological and, consequently, chemical variations. phcogrev.comsci-int.com The plant's ability to grow in diverse soil types, from clay-like to ultramafic and limestone, also points to its adaptability, which likely involves adjustments in its secondary metabolism as a response to different nutrient availability and soil chemistry. phcogrev.comsci-int.combio-conferences.org General phytochemical principles suggest that such variations in soil nutrients can affect the biosynthesis of alkaloids. mdpi.com
Future Research Directions and Unexplored Potential of + Lunacrine
Integration of Omics Technologies in (+)-Lunacrine Research
The advent of high-throughput omics technologies offers an unprecedented opportunity to investigate this compound from a holistic perspective. nih.gov These approaches can elucidate the compound's natural biosynthesis, its mechanism of action, and its effects on biological systems at a global level. nih.govresearchgate.net
Genomics and Transcriptomics : Sequencing the genome and transcriptome of Lunasia amara and lunacrine-producing endophytic fungi, such as Penicillium chrysogenum, can uncover the genetic blueprint for its biosynthesis. mdpi.com This would involve identifying the genes encoding the enzymes responsible for the entire biosynthetic pathway. Such knowledge is the first step toward heterologous expression and metabolic engineering to produce this compound or novel analogues in microbial hosts. nih.gov
Proteomics and Metabolomics : Proteomic analyses can identify and quantify the proteins involved in the lunacrine (B1207082) biosynthetic pathway, while metabolomics can map the metabolic network and identify pathway intermediates. nih.govmdpi.com LC-HRMS-based metabolite profiling has already been applied to Lunasia amara bark, demonstrating the feasibility of this approach. researchgate.net Integrating these datasets can provide a dynamic view of how the production of this compound is regulated within the organism, potentially leading to strategies for enhancing its natural yield. nih.gov
Network Pharmacology : Preliminary studies have utilized network pharmacology to explore the potential of Lunasia amara extracts, with lunacrine as a marker compound, in treating malaria. researchgate.net This computational approach, which integrates compound-target interactions and biological pathways, can be expanded significantly. researchgate.net Future research could use network pharmacology to predict novel targets for this compound, understand its polypharmacological effects, and elucidate the mechanisms behind its observed cytotoxicity. researchgate.netmdpi.com
Development of Advanced Synthetic Methodologies
While this compound can be isolated from natural sources, a robust and flexible synthetic strategy is crucial for its comprehensive study and development. nih.gov Advanced synthetic methodologies can provide reliable access to the pure compound for pharmacological testing and, more importantly, enable the creation of derivatives to establish structure-activity relationships (SAR). monash.eduunistra.fr
Stereoselective Synthesis : A key challenge is the development of a highly stereoselective total synthesis of this compound. Future work should focus on modern catalytic and asymmetric methods to control the stereochemistry efficiently, moving beyond classical approaches.
Methodology Development : The synthesis of the core furoquinoline scaffold and its derivatives can be a platform for developing novel synthetic reactions. unistra.fr Research could explore innovative approaches like C-H activation, photoredox catalysis, or flow chemistry to construct the heterocyclic system more efficiently. ku.dk
Analogue Synthesis for SAR Studies : An effective synthetic route would facilitate the systematic modification of the this compound structure. monash.edu Analogues could be synthesized to probe the importance of the methoxy (B1213986) group, the aromatic ring, and the stereocenter for its biological activity. This is essential for identifying the pharmacophore and potentially optimizing the compound for increased potency or selectivity. researchgate.net Early synthetic work on related structures provides a foundation upon which modern, more powerful methods can be built. acs.org
Exploration of Novel Biological Activities and Targets
The known biological profile of this compound, including its effects on muscle tissue and its cytotoxicity, provides a starting point for deeper and broader investigations. researchgate.netprota4u.org Much of its pharmacological potential remains unexplored.
Mechanism of Action Elucidation : The cytotoxic effects observed against HeLa and T47D cancer cell lines need mechanistic clarification. researchgate.net Future studies should aim to identify the specific molecular target(s) responsible for this activity. Investigating its potential as a pro-apoptotic agent by examining its influence on mitochondrial pathways, reactive oxygen species (ROS) generation, and caspase activation would be a logical next step. researchgate.netmdpi.com
High-Throughput Screening : To uncover entirely new activities, this compound should be subjected to broad-based high-throughput screening against diverse panels of biological targets, such as kinases, proteases, G-protein coupled receptors, and ion channels. This could reveal unexpected therapeutic applications.
Antimicrobial and Antiviral Potential : Natural products are a rich source of anti-infective agents. researchgate.net Given that this compound has been identified in endophytic fungi, which exist in a constant competitive environment, investigating its activity against a wide range of pathogenic bacteria and fungi is warranted. mdpi.com Its potential as an antiviral agent should also be systematically evaluated.
Anti-inflammatory and Antioxidant Activity : The quinoline (B57606) scaffold is present in various compounds with anti-inflammatory properties. The antioxidant potential of alkaloids with similar structures has been noted, suggesting this is a promising area for investigation with this compound. researchgate.net Detailed studies could assess its ability to modulate inflammatory pathways and scavenge free radicals.
Collaborative Frameworks for Interdisciplinary Research
The multifaceted research required to unlock the potential of this compound necessitates a highly collaborative and interdisciplinary approach. mdpi.comresearchgate.net Progress will be accelerated by breaking down traditional scientific silos and fostering integration between diverse fields of expertise. nih.gov
Forging a Shared Mission : A successful framework requires a shared goal among all researchers, from the isolation of the natural product to its potential clinical application. nih.gov This involves creating a research consortium of natural product chemists, synthetic organic chemists, pharmacologists, toxicologists, and computational biologists.
Integrating Diverse Expertise : The research plan should be co-developed to ensure seamless integration of different scientific disciplines. tos.org For example, metabolomics data from botanists and natural product chemists can inform biosynthetic pathway investigations by molecular biologists. In parallel, synthetic chemists can develop scalable routes for the compound and its analogues, which are then passed to pharmacologists for biological evaluation in assays developed based on predictions from computational models. researchgate.netnih.gov
Knowledge and Communication Hub : Establishing a central framework for communication and data sharing is critical. nih.govi2insights.org Regular joint meetings, shared databases, and integrated training programs for students and postdoctoral researchers can nurture the constructive dialogue and T-shaped expertise needed for success in complex interdisciplinary projects. nih.govtos.org This model ensures that research progresses efficiently, with each discipline informing and being informed by the others in an iterative and synergistic cycle.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Lunacrine, (+)-, and how can researchers optimize yield and purity in laboratory settings?
- Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates, referencing established protocols for alkaloid synthesis. Use high-performance liquid chromatography (HPLC) with chiral columns to monitor enantiomeric purity . For yield optimization, explore catalytic asymmetric synthesis techniques (e.g., organocatalysis or transition-metal catalysis) and employ design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Validate purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. How should researchers design initial pharmacological assays to assess Lunacrine, (+)- bioactivity?
- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes implicated in its hypothesized mechanism (e.g., acetylcholinesterase for neuroactive compounds). Use cell-based models (e.g., SH-SY5Y neurons) for cytotoxicity and efficacy screening. Ensure dose-response curves with at least six concentrations to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., donepezil for cholinesterase inhibition) and validate results across triplicate experiments to address variability .
Q. What spectroscopic techniques are most reliable for characterizing Lunacrine, (+)-, and how should data interpretation address structural ambiguities?
- Methodological Answer : Combine ¹H/¹³C NMR for backbone elucidation, circular dichroism (CD) for stereochemical confirmation, and X-ray crystallography for absolute configuration. For ambiguous peaks in NMR, use 2D techniques (COSY, HSQC) or compare with literature data for analogous compounds. Document chemical shifts, coupling constants, and integration ratios in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of Lunacrine, (+)- across different studies?
- Methodological Answer : Conduct meta-analysis to identify methodological discrepancies (e.g., assay type, protein source, buffer conditions). Reproduce key studies under standardized conditions, controlling for variables like pH, ionic strength, and temperature. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics directly. Apply statistical rigor (e.g., ANOVA with post-hoc tests) to compare datasets .
Q. What strategies are effective for integrating Lunacrine, (+)- into in vivo neuropharmacological models while minimizing off-target effects?
- Methodological Answer : Employ pharmacokinetic profiling (e.g., plasma half-life, blood-brain barrier permeability) to determine dosing regimens. Use transgenic animal models (e.g., Aβ-overexpressing mice for Alzheimer’s studies) to assess target engagement. Mitigate off-target effects via co-administration with selective inhibitors or CRISPR knockouts. Validate specificity using radiolabeled Lunacrine and autoradiography .
Q. How should computational models be validated to predict Lunacrine, (+)- interactions with novel protein targets?
- Methodological Answer : Perform molecular docking with multiple software (AutoDock, Schrödinger) to cross-validate binding poses. Use molecular dynamics (MD) simulations (>100 ns) to assess stability of predicted complexes. Compare results with experimental mutagenesis data (e.g., alanine scanning of active-site residues). Apply machine learning models trained on curated datasets to improve prediction accuracy .
Q. What statistical approaches are optimal for analyzing dose-dependent transcriptional responses to Lunacrine, (+)- in omics studies?
- Methodological Answer : Use linear mixed-effects models to account for batch effects in RNA-seq data. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multiple comparisons. For time-series data, implement hierarchical clustering or weighted gene co-expression network analysis (WGCNA). Validate findings with qRT-PCR on a subset of genes and pathway enrichment tools (e.g., DAVID, Enrichr) .
Methodological Best Practices
- Literature Review : Systematically search PubMed, SciFinder, and Web of Science using Boolean operators (e.g., "(Lunacrine OR CAS [Number]) AND (synthesis OR mechanism)") to avoid selection bias .
- Data Reproducibility : Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain institutional animal care committee (IACUC) approval before experimentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
